3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of isoquinoline, pyridazine, and indole, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting with the preparation of the isoquinoline and indole precursors. The key steps include:
Formation of Isoquinoline Derivative: The isoquinoline derivative is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Formation of Indole Derivative: The indole derivative is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The isoquinoline and indole derivatives are then coupled using a palladium-catalyzed cross-coupling reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow chemistry. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular signaling pathways, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: Known for their biological activities, including antitumor and antimicrobial properties.
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one stands out due to its unique combination of structural elements from isoquinoline, pyridazine, and indole, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C23H24N4O3/c1-25-19-11-21(30-3)20(29-2)10-17(19)18-12-24-27(23(28)22(18)25)14-26-9-8-15-6-4-5-7-16(15)13-26/h4-7,10-12H,8-9,13-14H2,1-3H3 |
InChI Key |
RAIHXWOCWUNBFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC5=CC=CC=C5C4)OC)OC |
Origin of Product |
United States |
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